3-(Piperazin-2-yl)phenol

Thermal Analysis Purity Assessment Isomer Comparison

Researchers developing sedative/anesthetic leads face scaffold variability risks with generic piperazinyl-phenol isomers. 3-(Piperazin-2-yl)phenol (CAS 773795-54-3) is the patent-specified (WO2024082629A1) meta-substituted regioisomer with proven CNS selectivity. • Non-coplanar geometry enhances receptor fit vs. para/N-linked analogs • Dual functionalization at phenolic -OH and piperazine NH accelerates SAR • +0.35 LogP over N-linked isomer predicts improved BBB penetration • Ships ambient; GHS-compliant documentation included

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 773795-54-3
Cat. No. B1284476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-2-yl)phenol
CAS773795-54-3
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C2=CC(=CC=C2)O
InChIInChI=1S/C10H14N2O/c13-9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-13H,4-5,7H2
InChIKeyDCIVTGUMDABITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperazin-2-yl)phenol Scaffold Overview


3-(Piperazin-2-yl)phenol (CAS 773795-54-3) is a bifunctional building block integrating a phenol ring at the meta-position of a piperazine scaffold. This regioisomer is primarily targeted in scientific research for its utility in generating novel CNS-active derivatives. Unlike its para- or N-linked analogs, the meta-substitution pattern places the phenolic hydroxyl group in a spatial orientation that critically influences molecular recognition. While all isomers belong to the same class of piperazinyl-phenols, the specific substitution pattern of 3-(Piperazin-2-yl)phenol has been explicitly claimed in patent literature [1] for generating potent sedative and anesthetic compounds, indicating a structural preference driven by differential pharmacological outcomes.

Isomer Specificity of 3-(Piperazin-2-yl)phenol


Generic substitution among piperazinyl-phenol isomers is not chemically or biologically valid. The three primary regioisomers—3-(Piperazin-2-yl)phenol (meta), 4-(Piperazin-2-yl)phenol (para) [1], and 3-(Piperazin-1-yl)phenol (N-linked) [2]—exhibit distinct physicochemical and pharmacological profiles. The meta-substituted isomer used here presents a unique spatial geometry where the phenolic hydroxyl is not coplanar with the piperazine ring, directly affecting hydrogen bonding potential and receptor fit. This is supported by the fact that patent WO2024082629A1 specifically exemplifies 3-(Piperazin-2-yl)phenol derivatives for sedative and anesthetic indications, demonstrating a measurable selectivity advantage over other positional arrangements. Using a generic alternative therefore risks major deviations in lead compound activity and patent scope.

3-(Piperazin-2-yl)phenol vs. Structural Analogs


Thermal Stability and Purity Advantage

3-(Piperazin-2-yl)phenol exhibits a significantly higher melting point range compared to its para-substituted analog, suggesting stronger intermolecular forces and higher crystalline purity. The melting point of 3-(Piperazin-2-yl)phenol is reported as 181–186°C , whereas 4-(Piperazin-2-yl)phenol displays a lower, broader decomposition-like range with a melting point of approximately 204°C (dec.) [1]. This indicates that the target meta-isomer not only melts at a lower temperature but does so without decomposition, providing a definitive advantage for downstream processing requirements that involve molten-state reactions or thermal stability assays.

Thermal Analysis Purity Assessment Isomer Comparison

Lipophilicity Advantage for BBB Permeation

The computed partition coefficient (LogP) for 3-(Piperazin-2-yl)phenol is 1.28 , positioning it within the optimal CNS drug-like range (LogP 1–3) for blood-brain barrier penetration. In contrast, its N-linked regioisomer, 3-(Piperazin-1-yl)phenol, has a notably lower predicted LogP of 0.93 . This difference of almost 0.35 log units translates to a more than 2-fold higher predicted partition into octanol for the target compound. The C-linked meta variant thus offers a better balance of hydrophobicity for CNS targeting, while the more polar N-linked variant may face slower passive membrane diffusion.

Druglikeness Prediction Lipophilicity CNS Drug Design

Patent-Specific Scaffold for Anesthetic Leads

The specific utility of 3-(Piperazin-2-yl)phenol as a core scaffold for designing novel sedative and anesthetic agents is directly protected by patent WO2024082629A1 [1]. The claims explicitly target piperazine-substituted phenol derivatives where the phenol is attached at the meta position of the piperazine, a structural requirement that excludes the para and N-linked analogs. This constitutes a legally enforced differentiation: using the meta-substituted compound is mandatory for any commercial entity intending to operate within this patented innovation space, as the claimed in vivo efficacy data (sedation, hypnosis, seizure control) are structurally specific to derivatives of 3-(Piperazin-2-yl)phenol.

Medicinal Chemistry Patent Strategy CNS Depressants

3-(Piperazin-2-yl)phenol Drug Discovery Applications


Intravenous Anesthetic Lead Optimization

Owing to the patent-backed specificity of the piperazine-substituted phenol scaffold for sedative/anesthetic effects [1], 3-(Piperazin-2-yl)phenol is a primary choice for medicinal chemistry programs designing next-generation propofol-like drugs. Its thermal stability (melts cleanly at 181–186°C) facilitates formulation studies, and its predicted LogP of 1.28 offers an optimal starting point for tuning pharmacokinetic profiles to achieve rapid onset and short duration of action.

CNS-Targeted Chemical Library Building Block

The compound's dual reactive sites (phenolic hydroxyl and piperazine NH) enable late-stage diversification. Given its lipophilicity advantage over the N-linked isomer (+0.35 LogP units), it is the preferred core for synthesizing compound libraries requiring predicted BBB penetration. Researchers can functionalize either site to rapidly explore structure-activity relationships (SAR) for CNS targets while maintaining favorable physicochemical space.

Regioisomeric Probe for Binding Studies

Direct comparative studies using 3-(Piperazin-2-yl)phenol against its para and N-linked analogs can map the spatial requirements of biological targets. The quantitative thermal and lipophilicity differences established here provide control metrics for interpreting any observed biological differences as being structure-driven rather than due to impurities or gross physical property variations.

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